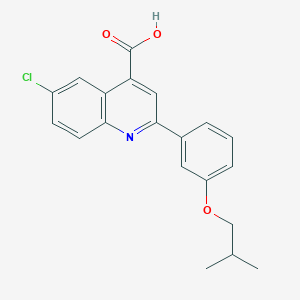

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a quinoline core substituted with a chloro group at the 6-position, an isobutoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an o-aminoacetophenone derivative with an aldehyde or ketone in the presence of an acid catalyst. The specific steps are as follows:

-

Starting Materials:

- o-Aminoacetophenone derivative

- 3-Isobutoxybenzaldehyde

- Acid catalyst (e.g., hydrochloric acid)

-

Reaction Conditions:

- The reaction mixture is heated under reflux in a suitable solvent (e.g., ethanol) for several hours.

- The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.

Reduction: The chloro group can be reduced to form dechlorinated quinoline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) to form diverse quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.

Major Products:

- Oxidation products include quinoline-4-carboxylic acid derivatives.

- Reduction products include dechlorinated quinoline derivatives.

- Substitution products include various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: Used as a ligand in transition metal-catalyzed reactions.

Material Science: Incorporated into polymers and materials for enhanced properties.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.

Medicine:

Drug Development: Explored as a scaffold for the development of novel therapeutic agents.

Antimicrobial Agents: Studied for its potential antimicrobial properties.

Industry:

Dye Synthesis: Utilized in the synthesis of dyes and pigments.

Chemical Sensors: Employed in the development of chemical sensors for detecting various analytes.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to antimicrobial or anticancer effects. Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- 6-Chloro-2-phenylquinoline-4-carboxylic acid

- 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

- 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

Comparison:

- Structural Differences: The presence of different substituents (e.g., isobutoxy, methoxy) on the phenyl ring distinguishes these compounds.

- Unique Properties: 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is unique due to the isobutoxy group, which can influence its lipophilicity and biological activity.

- Applications: While all these compounds may have similar applications in medicinal chemistry, the specific substituents can affect their potency, selectivity, and pharmacokinetic properties.

Biologische Aktivität

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly as an antibacterial and anti-tuberculosis agent. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyridine ring. The specific substitutions at the 2 and 4-carboxylic acid positions enhance its biological properties. The synthesis typically involves modifying existing quinoline derivatives through various chemical reactions such as halogenation and alkylation.

Antitubercular Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as inhibitors of Mycobacterium tuberculosis (Mtb). The compound has demonstrated significant inhibitory activity against Mtb strains in vitro, particularly through mechanisms involving DNA gyrase inhibition. For example, structural modifications at the C-6 position have been shown to enhance antitubercular efficacy. In one study, derivatives with halogen substitutions at C-6 exhibited up to two-fold increases in Mtb inhibition compared to non-substituted counterparts .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that structural modifications significantly increase antibacterial activity. In comparative studies, this compound showed superior activity compared to standard antibiotics such as ampicillin and gentamicin .

Anti-inflammatory and Anticancer Properties

Beyond its antibacterial and antitubercular activities, quinoline derivatives have also been explored for their anti-inflammatory effects. A related study indicated that certain quinoline derivatives could reduce inflammation in macrophages without exhibiting cytotoxic effects . Additionally, some compounds within this class have been identified as potential SIRT3 inhibitors, which could be relevant in cancer therapy due to their role in cell cycle regulation and differentiation .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

6-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(23)24)16-9-14(21)6-7-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKCGZNVZOKXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.